

Glyphosate-d2: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Glyphosate-d2	
Cat. No.:	B12399607	Get Quote

CAS Number: 2734001-36-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on **Glyphosate-d2**. This deuterated analog of glyphosate is primarily utilized as an internal standard for the precise quantification of glyphosate in various matrices through mass spectrometry-based methods.

Chemical and Physical Properties

Glyphosate-d2, formally known as N-(phosphonomethyl)-glycine-2,2-d2, is a white, crystalline solid.[1][2] Its high water solubility and low solubility in organic solvents are key characteristics to consider in the development of analytical methods.[3] The integration of two deuterium atoms into its structure results in a distinct mass shift, enabling its differentiation from the unlabeled glyphosate in mass spectrometric analyses.



Property	Value	Ref
CAS Number	2734001-36-4	[4][5]
Formal Name	N-(phosphonomethyl)-glycine- 2,2-d2	
Molecular Formula	C₃H6D2NO5P	
Molecular Weight	171.1 g/mol	-
Appearance	Solid, white crystalline powder	_
Purity	≥98%	
Deuterated Forms	≥99% (d1-d2)	
Melting Point	230 - 240 °C (decomposes)	
Solubility	Slightly soluble in DMSO and PBS (pH 7.2)	
Water Solubility	12 g/L at 25 °C	_
Organic Solvent Solubility	Insoluble in most organic solvents	

Synthesis and Mechanism of Action of Glyphosate

While specific synthesis protocols for **Glyphosate-d2** are proprietary, the general synthesis of glyphosate involves several established chemical pathways. One common method is the oxidation of N-phosphonomethyliminodiacetic acid (PMIDA). Another approach involves the reaction of glycine with dimethyl phosphite. The deuterated analog is synthesized by incorporating deuterium-labeled precursors in these synthetic routes.

Glyphosate's herbicidal activity stems from its inhibition of the 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids in plants and some microorganisms, but is absent in animals, which accounts for its selective toxicity.





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Figure 1: Glyphosate's inhibition of the EPSP synthase in the shikimate pathway.

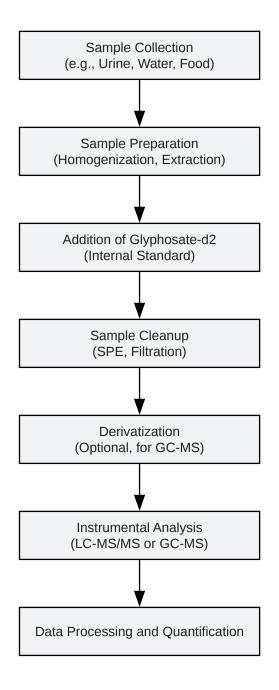
Experimental Protocols: Quantification of Glyphosate using Glyphosate-d2

Glyphosate-d2 is the preferred internal standard for the quantification of glyphosate in diverse matrices, including biological specimens, environmental samples, and food products. Its utility spans across liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

General Workflow for Sample Analysis

The use of **Glyphosate-d2** as an internal standard is a critical step in the analytical workflow to correct for matrix effects and variations in sample preparation and instrument response.





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Figure 2: General workflow for glyphosate analysis using Glyphosate-d2.

LC-MS/MS Methodology

Direct analysis of glyphosate by LC-MS/MS is often challenging due to its high polarity and poor retention on conventional reversed-phase columns. Methodologies have been developed to address these challenges, often employing hydrophilic interaction liquid chromatography (HILIC) or ion-exchange columns.



Sample Preparation:

- Homogenize the sample (e.g., cereal, tissue).
- Add a known amount of Glyphosate-d2 internal standard solution.
- Extract the analytes using a suitable solvent, such as a mixture of water and methanol with a small percentage of formic acid.
- Centrifuge the sample to separate solids.
- Perform a cleanup step on the supernatant using solid-phase extraction (SPE) or ultrafiltration to remove matrix interferences.

Chromatographic Conditions:

- Column: A polymer-based amino column or a mixed-mode column with both reversed-phase and anion-exchange characteristics is often employed.
- Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a volatile buffer like ammonium carbonate or ammonium acetate is typically used.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization in the negative mode (ESI-) is generally preferred for glyphosate analysis.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both glyphosate and Glyphosate-d2 are monitored.
 - Glyphosate transitions: m/z 168 → 150 and 168 → 63.
 - Glyphosate-d2 transitions: m/z 170 → 152 and 170 → 63.



GC-MS Methodology

GC-MS analysis of glyphosate requires a derivatization step to increase its volatility.

Derivatization:

- After sample extraction and cleanup, the extract is dried completely.
- The residue is derivatized using a mixture of reagents such as heptafluorobutanol and trifluoroacetic anhydride. This reaction converts the polar functional groups of glyphosate and Glyphosate-d2 into more volatile esters.

GC Conditions:

- Column: A mid-polarity capillary column, such as a DB-1701, is suitable for separating the derivatized analytes.
- Injection: A splitless or split injection is used.
- Temperature Program: A temperature gradient is optimized to achieve good separation of the target analytes from matrix components.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection: Selected Ion Monitoring (SIM) or MRM mode is used to monitor the characteristic fragment ions of the derivatized glyphosate and **Glyphosate-d2**.

Quantitative Data and Performance

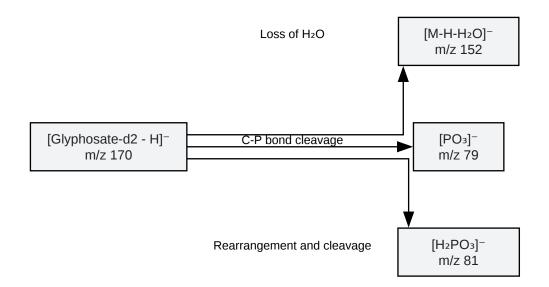
The use of **Glyphosate-d2** as an internal standard significantly improves the accuracy and precision of glyphosate quantification. The following table summarizes typical performance data for LC-MS/MS methods.



Parameter	Typical Value	Reference
Method Detection Limit (MDL)	0.12 - 0.14 ng/mL	
Method Quantification Limit (MQL)	0.40 - 0.48 ng/mL	_
Linearity (R²)	> 0.99	-
Recovery	79.1% - 119%	-
Intra-day Precision (CV)	3.13% - 10.8%	-
Inter-day Precision (CV)	5.93% - 12.9%	-

Mass Spectrometry Fragmentation:

In negative ion ESI-MS/MS, glyphosate and **Glyphosate-d2** undergo characteristic fragmentation. The primary fragmentation involves the loss of water and the cleavage of the C-P bond.



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Figure 3: Proposed fragmentation of **Glyphosate-d2** in negative ESI-MS.

Safety and Handling



Glyphosate-d2 should be handled in accordance with standard laboratory safety procedures. It is intended for research use only and is not for human or veterinary use. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of eye contact, rinse cautiously with water for several minutes.

This technical guide provides a comprehensive overview of **Glyphosate-d2** for research applications. The detailed information on its properties, analytical methodologies, and the underlying principles of its use will aid researchers in developing and validating robust analytical methods for glyphosate quantification.

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